molecular formula C6H3F3O B1587228 2,3,5-Trifluorophenol CAS No. 2268-15-7

2,3,5-Trifluorophenol

Cat. No. B1587228
CAS RN: 2268-15-7
M. Wt: 148.08 g/mol
InChI Key: JNZQXSIWHRRMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluorophenol (2,3,5-TFP) is a halogenated phenol compound that is widely used in organic synthesis and in the development of pharmaceuticals, agrochemicals, and other industrial products. It is a colorless, volatile liquid that has a strong odor and is highly flammable. 2,3,5-TFP is a versatile compound that is used in a variety of reactions, including nucleophilic substitution reactions, oxidation reactions, and cyclization reactions. It also has a wide range of applications in the pharmaceutical, agrochemical, and other industrial sectors.

Scientific Research Applications

2,3,5-Trifluorophenol is a chemical compound with the molecular formula C6H3F3O . It has a molecular weight of 148.08 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .

2,3,5-Trifluorophenol is a chemical compound with the molecular formula C6H3F3O . It has a molecular weight of 148.08 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .

2,3,5-Trifluorophenol is a chemical compound with the molecular formula C6H3F3O . It has a molecular weight of 148.08 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .

properties

IUPAC Name

2,3,5-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZQXSIWHRRMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369839
Record name 2,3,5-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorophenol

CAS RN

2268-15-7
Record name 2,3,5-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluorophenol
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluorophenol
Reactant of Route 3
Reactant of Route 3
2,3,5-Trifluorophenol
Reactant of Route 4
2,3,5-Trifluorophenol
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluorophenol
Reactant of Route 6
Reactant of Route 6
2,3,5-Trifluorophenol

Citations

For This Compound
26
Citations
VS Bondar, MG Boersma… - FEMS microbiology …, 1999 - academic.oup.com
The regiospecificity of hydroxylation of C2-halogenated phenols by Rhodococcus opacus 1G was investigated. Oxidative defluorination at the C2 position ortho with respect to the …
Number of citations: 31 academic.oup.com
D Dennie, I Gladu, F Lépine, R Villemur… - Applied and …, 1998 - Am Soc Microbiol
Desulfitobacterium frappieri PCP-1 was induced forortho- and para-dechlorinating activities by different chlorophenols. Dehalogenation rates ranging from 25 to 1,158 nmol/min/mg of …
Number of citations: 73 journals.asm.org
VS Bondar, MG Boersma, EL Golovlev, J Vervoort… - Biodegradation, 1998 - Springer
Of all NMR observable isotopes 19F is the one perhaps most convenient for studies on biodegradation of environmental pollutants. The reasons underlying this potential of 19F NMR …
Number of citations: 59 link.springer.com
MG Boersma, TY Dinarieva… - Applied and …, 1998 - Am Soc Microbiol
A method was developed to study the biodegradation and oxidative biodehalogenation of fluorinated phenols by 19 F nuclear magnetic resonance (NMR). Characterization of the 19 F …
Number of citations: 63 journals.asm.org
C Han, W Zhu, G Ma, Y Chen, X Li, X Wei, H Yu - Chemosphere, 2022 - Elsevier
Halophenols (XPs) have aroused great interests due to their high toxicity and low biodegradability. Previous experimental studies have shown that XPs can be catalytically transformed …
Number of citations: 9 www.sciencedirect.com
S Peelen, IMCM Rietjens, MG Boersma… - European journal of …, 1995 - Wiley Online Library
This study describes the regioselective hydroxylation and the rates of conversion of a series of fluorinated phenol derivatives by phenol hydroxylase from the yeast Trichosporon …
Number of citations: 70 febs.onlinelibrary.wiley.com
MG Boersma, I Solyanikova… - Journal of Industrial …, 2001 - academic.oup.com

Of all NMR-observable isotopes 19F is the one most convenient for studies on the biodegradation of environmental pollutants and especially for fast initial metabolic …

Number of citations: 76 academic.oup.com
IMCM Rietjens, AEMF Soffers, C Veeger… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received February 4, 1993 abstract: In the present study, a hypothesis is presented for the prediction of the regioselectivity of cytochrome P-450 catalyzed …
Number of citations: 102 pubs.acs.org
M HaraĔczyk, M Gutowski - 2003 - researchgate.net
Motivation. The experiments suggest that low–energy electrons, possibly localized on nucleic acid bases, induce DNA damage. The results of our recent studies strongly suggest that …
Number of citations: 3 www.researchgate.net
J Koerts, AEMF Soffers, J Vervoort… - Chemical research in …, 1998 - ACS Publications
The in vivo cytochrome P450-catalyzed aromatic hydroxylation of a series of fluorobenzenes was investigated with special emphasis on the importance of the fluorine NIH shift. The …
Number of citations: 54 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.